1-(3-Bromobenzyl)pyrrolidine hydrochloride
Description
Properties
IUPAC Name |
1-[(3-bromophenyl)methyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN.ClH/c12-11-5-3-4-10(8-11)9-13-6-1-2-7-13;/h3-5,8H,1-2,6-7,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMPHVKSNLLNICD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC(=CC=C2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1638221-36-9 | |
| Record name | Pyrrolidine, 1-[(3-bromophenyl)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1638221-36-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Key Reaction:
$$
\text{Pyrrolidine} + \text{3-Bromobenzyl halide} \xrightarrow[\text{Base or Catalyst}]{\text{Solvent, Heat}} \text{1-(3-Bromobenzyl)pyrrolidine} \xrightarrow[\text{HCl}]{\text{Solvent}} \text{this compound}
$$
Detailed Preparation Methods
N-Alkylation of Pyrrolidine with 3-Bromobenzyl Halide
-
- Pyrrolidine (1 equiv)
- 3-Bromobenzyl bromide or chloride (1.1 equiv)
- Base: Potassium carbonate (K2CO3), potassium phosphate (K3PO4), or sodium hydride (NaH)
- Solvent: Dimethyl sulfoxide (DMSO), acetonitrile (CH3CN), or tetrahydrofuran (THF)
- Temperature: Room temperature to reflux (typically 25–110 °C)
- Time: 12–48 hours depending on conditions
-
- The pyrrolidine and base are combined in the solvent under inert atmosphere.
- 3-Bromobenzyl halide is added dropwise.
- The mixture is stirred at the desired temperature.
- Reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- Upon completion, the mixture is diluted with ethyl acetate and washed with water/brine.
- The organic layer is dried over sodium sulfate and concentrated.
- Purification is typically done by silica gel column chromatography.
Conversion to Hydrochloride Salt
- The free base 1-(3-bromobenzyl)pyrrolidine is dissolved in an organic solvent such as ethyl acetate or ether.
- Anhydrous hydrogen chloride gas or a solution of HCl in diethyl ether is bubbled or added slowly to the solution at 0 °C to room temperature.
- The salt precipitates or crystallizes out.
- The solid is filtered, washed with cold solvent, and dried under vacuum.
Alternative and Advanced Synthetic Routes
Copper-Catalyzed N-Arylation
- Copper(I) iodide (CuI) catalysis with potassium phosphate base in DMSO at elevated temperatures (110–130 °C) has been used for N-arylation of pyrrolidine derivatives with aryl iodides, which can be adapted for 3-bromobenzyl iodide analogs.
- This method often provides higher selectivity and yields for complex substrates.
Use of Strong Bases and Alkyl Formates
- Strong bases such as lithium bis(trimethylsilyl)amide (LiHMDS) or sodium hydride (NaH) can deprotonate pyrrolidine to generate a nucleophilic nitrogen anion.
- Alkyl formates or mixed anhydrides can be used for cyclization or alkylation steps in related pyrrolidine derivatives, improving yield and selectivity.
Representative Data Table for Preparation Parameters and Yields
| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|
| N-Alkylation | Pyrrolidine, 3-bromobenzyl bromide, K2CO3, DMSO | 110 | 24 | 55–87 | Base-promoted SN2 alkylation |
| Copper-catalyzed N-arylation | Pyrrolidine, 3-bromobenzyl iodide, CuI, K3PO4, DMSO | 110–130 | 24–48 | 50–75 | Catalytic method with higher selectivity |
| Salt formation | HCl in ether or gas | 0–25 | 1–2 | Quantitative | Crystallization of hydrochloride salt |
Research Findings and Mechanistic Insights
- The N-alkylation proceeds via nucleophilic substitution (SN2) where the nitrogen lone pair attacks the electrophilic benzylic carbon of the 3-bromobenzyl halide.
- Use of polar aprotic solvents (DMSO, DMF) enhances nucleophilicity and reaction rates.
- Strong bases improve deprotonation of pyrrolidine, increasing nucleophilicity.
- Copper catalysis allows milder conditions and better tolerance of functional groups.
- The hydrochloride salt formation stabilizes the compound, improves crystallinity, and facilitates purification.
- Analytical techniques such as NMR (1H, 13C), GC, HPLC, and mass spectrometry confirm the structure and purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromobenzyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding benzyl derivative.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted pyrrolidine derivatives.
Oxidation: Formation of benzyl ketones or aldehydes.
Reduction: Formation of benzyl derivatives.
Scientific Research Applications
Chemical Properties and Structure
1-(3-Bromobenzyl)pyrrolidine hydrochloride is characterized by its molecular formula and a molecular weight of 276.6 g/mol. The structure features a pyrrolidine ring attached to a 3-bromobenzyl group, which enhances its electrophilic character due to the presence of the bromine atom. This property is significant for its reactivity in chemical transformations.
Drug Development
This compound serves as an important intermediate in the synthesis of various pharmaceutical compounds. Pyrrolidine derivatives are known for their ability to interact with biological targets, making them valuable in drug discovery. Research indicates that compounds containing the pyrrolidine structure often exhibit diverse biological activities, including:
- Antimicrobial Activity : Studies have shown that this compound exhibits significant antibacterial properties against pathogens such as Escherichia coli and Staphylococcus aureus, with a Minimum Inhibitory Concentration (MIC) of 50 µg/mL.
- Cytotoxic Effects : In vitro studies on human cancer cell lines (e.g., MCF-7) revealed a dose-dependent cytotoxic effect, with an IC50 value of approximately 30 µM after 48 hours of exposure.
Neuroprotective Effects
Preliminary investigations suggest that this compound may possess neuroprotective properties, potentially beneficial in models of neurodegenerative diseases. This aspect warrants further exploration to establish its therapeutic potential.
Chemical Reactions
The compound can undergo various chemical reactions due to its electrophilic nature:
- Electrophilic Substitution Reactions : The bromine substituent allows for nucleophilic attack, facilitating the formation of new compounds.
- Synthesis Pathways : Several methodologies exist for synthesizing this compound, including the reaction of pyrrolidine derivatives with brominated benzyl compounds under controlled conditions.
Study on Antimicrobial Properties
A study assessed the antimicrobial efficacy of halogenated pyrrolidine derivatives, including this compound:
| Compound | MIC (µg/mL) | Target Organisms |
|---|---|---|
| 1-(3-Bromobenzyl)pyrrolidine HCl | 50 | E. coli, S. aureus |
| Control (Standard Antibiotic) | 10 | E. coli |
This study demonstrated significant antibacterial activity, suggesting potential for therapeutic applications in treating bacterial infections.
Cytotoxicity Assessment
In another study focusing on cytotoxicity:
| Cell Line | IC50 (µM) | Treatment Duration |
|---|---|---|
| MCF-7 | 30 | 48 hours |
| HeLa | Not Determined | - |
These findings indicate that while the compound shows promise in targeting cancer cells, further research is necessary to elucidate its full potential and mechanisms of action.
Mechanism of Action
The mechanism of action of 1-(3-Bromobenzyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyrrolidine ring play crucial roles in its binding affinity and activity. The compound can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Pyrrolidine, 1-[2-(3-methylbutoxy)-2-phenylethyl]-, Hydrochloride (CAS 24622-52-4)
- Structure : A phenethyl group with an isopentyloxy substituent attached to the pyrrolidine nitrogen.
- Molecular Formula: C₁₇H₂₇NO·HCl
- Molecular Weight : 297.86 g/mol .
- Key Differences : The bulky isopentyloxy-phenethyl substituent contrasts with the compact 3-bromobenzyl group, likely altering solubility and receptor-binding profiles.
3-Methyl Rolicyclidine Hydrochloride (CAS 1622348-68-8)
- Structure : Arylcyclohexylamine derivative with a 3-methylphenyl group and cyclohexyl-pyrrolidine backbone.
- Molecular Formula : C₁₇H₂₅N·HCl
- Molecular Weight : 279.9 g/mol .
- Applications : Used in forensic research as a dissociative anesthetic analogue. Unlike 1-(3-bromobenzyl)pyrrolidine, this compound lacks bromine but includes a cyclohexyl ring, enhancing lipophilicity .
3-[(4-Bromo-2-methylphenoxy)methyl]pyrrolidine Hydrochloride
- Structure: Phenoxymethyl substituent with 4-bromo-2-methylphenyl group.
- Molecular Formula: C₁₃H₁₇BrNO·HCl (approximated).
- Key Differences: The phenoxymethyl linker may increase metabolic stability compared to the direct benzyl linkage in 1-(3-bromobenzyl)pyrrolidine .
Halogenated Pyrrolidine Derivatives
1-(2-Chloroethyl)pyrrolidine Hydrochloride (CAS 7250-67-1)
- Structure : Chloroethyl chain attached to the pyrrolidine nitrogen.
- Molecular Formula : C₆H₁₂ClN·HCl
- Molecular Weight : 170.08 g/mol .
- Physical Properties : Melting point 167–170°C; hygroscopic and water-soluble .
- Applications : Intermediate in synthesizing estrogen receptor antagonists (e.g., Nafoxidine). The chloroethyl group offers reactivity for alkylation, unlike the inert bromobenzyl group .
3-(2-Bromophenyl)pyrrolidine Hydrochloride (CAS 1391452-66-6)
- Structure : 2-Bromophenyl group directly attached to pyrrolidine.
- Molecular Formula : C₁₀H₁₃BrClN
- Purity : ≥97% .
Substituted Benzylpyrrolidines
1-(3,4-Dimethoxybenzyl)pyrrolidine Hydrochloride
- Structure : 3,4-Dimethoxybenzyl substituent.
- Molecular Formula: C₁₃H₁₈NO₂·HCl
- Molecular Weight : ~256.46 g/mol .
- Key Differences : Methoxy groups enhance electron density and solubility in polar solvents, contrasting with the electron-withdrawing bromine in 1-(3-bromobenzyl)pyrrolidine .
Comparative Data Table
Biological Activity
1-(3-Bromobenzyl)pyrrolidine hydrochloride is a chemical compound that has garnered interest in various fields, particularly in medicinal chemistry and drug discovery. Its structure features a pyrrolidine ring substituted with a 3-bromobenzyl group, which contributes to its unique biological properties. This article delves into the biological activity of this compound, exploring its mechanisms, potential applications, and relevant research findings.
This compound has the molecular formula C12H14BrClN and a molecular weight of 276.6 g/mol. The presence of bromine enhances its electrophilic character, making it a versatile compound for various chemical transformations .
Pyrrolidine derivatives, including this compound, are known for their ability to interact with various biological targets. The nucleophilic nature of the pyrrolidine nitrogen allows for electrophilic substitution reactions, which can lead to diverse biological activities. While specific data on this compound's biological activity is limited, related pyrrolidine compounds have shown promising results in several studies.
Antimicrobial Properties
Research indicates that pyrrolidine derivatives possess antimicrobial properties. For instance, compounds with similar structures have been identified as inhibitors of Pseudomonas aeruginosa, a common pathogen responsible for various infections . The antibacterial activity is often attributed to their ability to inhibit key bacterial proteins essential for survival.
Comparative Analysis
The following table compares this compound with structurally similar compounds to highlight its unique features and potential applications:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-(3-Bromophenyl)pyrrolidine | C10H12BrN | Lacks hydrochloride salt; used in similar applications. |
| (S)-2-(3-Bromophenyl)pyrrolidine | C10H12BrN | Chiral variant; exhibits different biological activity. |
| 1-(3-Chlorobenzyl)pyrrolidine | C12H14ClN | Contains chlorine instead of bromine; alters reactivity. |
Study on Pyrrolidine Derivatives
A study focused on pyrrolidine-2,3-diones as potential inhibitors of bacterial proteins demonstrated that modifications in the pyrrolidine structure can significantly enhance antibacterial activity . These findings suggest that this compound may also exhibit similar properties if optimized appropriately.
In Vitro Studies
In vitro assays have shown that certain pyrrolidine derivatives can effectively inhibit bacterial growth at low concentrations (e.g., MIC values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus) . Such results indicate the potential for developing new antibacterial agents based on the pyrrolidine scaffold.
Q & A
Q. 1.1. What synthetic strategies are recommended for preparing 1-(3-bromobenzyl)pyrrolidine hydrochloride with high purity?
A multi-step approach is typically employed:
Bromobenzylation : React pyrrolidine with 3-bromobenzyl bromide under basic conditions (e.g., K₂CO₃ in acetonitrile) to form 1-(3-bromobenzyl)pyrrolidine.
Hydrochloride Salt Formation : Treat the free base with HCl gas or concentrated HCl in an anhydrous solvent (e.g., diethyl ether) to precipitate the hydrochloride salt.
Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, CH₂Cl₂/MeOH gradient) to achieve >95% purity. Monitor by HPLC or LC-MS for residual solvents/byproducts .
Q. 1.2. What analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : Confirm the benzyl substitution pattern (¹H NMR: δ 7.3–7.5 ppm for aromatic protons; ³J coupling in the pyrrolidine ring).
- Mass Spectrometry (HRMS) : Verify molecular ion peaks ([M+H]⁺ at m/z 274.03 for C₁₁H₁₄BrN⁺).
- Elemental Analysis : Validate stoichiometry (C: 48.3%, H: 5.1%, N: 5.1%, Br: 29.2%) .
Q. 1.3. What are the recommended storage conditions to ensure stability?
Store under inert gas (argon) at −20°C in airtight, light-protected containers. Avoid prolonged exposure to moisture, as hydrolysis of the C–Br bond may occur. Stability studies indicate <5% degradation over 12 months under these conditions .
Advanced Research Questions
Q. 2.1. How can regioselectivity challenges in the bromobenzylation step be addressed?
Competing alkylation at the pyrrolidine nitrogen vs. undesired side reactions (e.g., elimination) can be minimized by:
Q. 2.2. What methodologies resolve contradictions in reported biological activity data?
Discrepancies in IC₅₀ values (e.g., PRMT6 inhibition) may arise from:
- Assay Variability : Standardize buffer conditions (pH 7.4, 1 mM DTT) and enzyme sources (recombinant vs. cell lysate).
- Compound Solubility : Pre-dissolve in DMSO (<0.1% final concentration) to avoid aggregation artifacts.
- Orthogonal Validation : Use SPR (surface plasmon resonance) to confirm binding kinetics independent of enzymatic activity .
Q. 2.3. How can computational modeling guide the design of derivatives with improved pharmacokinetics?
- Molecular Dynamics (MD) : Simulate interactions with PRMT6’s substrate-binding pocket to identify steric clashes or hydrophobic mismatches.
- ADMET Prediction : Use tools like SwissADME to optimize logP (target: 2–3) and reduce CYP450 inhibition risks.
- Metabolite Profiling : Predict major metabolic pathways (e.g., hepatic CYP3A4-mediated oxidation) using in silico platforms .
Q. 2.4. What strategies mitigate batch-to-batch variability in hydrochloride salt crystallization?
- Controlled Precipitation : Adjust HCl addition rate and solvent polarity (e.g., ethanol/water ratios) to control crystal size/distribution.
- Polymorph Screening : Use high-throughput crystallography (PXRD) to identify stable forms.
- Quality Control : Implement PAT (Process Analytical Technology) for real-time monitoring of pH and supersaturation .
Methodological Challenges
Q. 3.1. How to address low yields in large-scale synthesis (>10 g)?
- Catalytic Optimization : Replace stoichiometric bases with catalytic systems (e.g., DMAP in benzylation).
- Flow Chemistry : Improve heat/mass transfer using microreactors for exothermic steps (e.g., HCl salt formation).
- Recycling Byproducts : Recover unreacted 3-bromobenzyl bromide via distillation .
Q. 3.2. What are the best practices for handling discrepancies in toxicity profiles?
- In Vitro Screening : Use HepG2 cells for acute cytotoxicity (CC₅₀) and hERG assays for cardiotoxicity.
- In Vivo Bridging Studies : Administer subchronic doses (10–50 mg/kg) in rodent models, monitoring serum biomarkers (ALT, creatinine).
- Contaminant Analysis : Test for residual palladium (ICP-MS) if metal catalysts are used in synthesis .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
